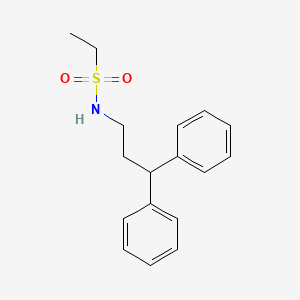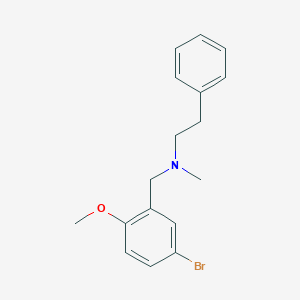![molecular formula C22H20N2O2 B5833962 3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide](/img/structure/B5833962.png)
3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide, also known as MNOPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
作用机制
3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide acts as a selective agonist for the CB2 receptor, which is primarily expressed in immune cells such as macrophages and microglia. Activation of the CB2 receptor by 3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This results in a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide has also been shown to reduce pain and improve cognitive function in animal models.
实验室实验的优点和局限性
3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide has several advantages for use in lab experiments. It is a selective agonist for the CB2 receptor, which allows for the specific targeting of immune cells involved in inflammation. 3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide is also relatively easy to synthesize and purify, making it accessible for use in research. However, 3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide has some limitations, including its potential for off-target effects and the need for further studies to fully understand its mechanisms of action.
未来方向
There are several future directions for research involving 3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide. One potential area of research is the development of 3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential area of research is the investigation of 3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide's effects on immune function and inflammation in other disease states, such as cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanisms of action of 3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide and its potential for off-target effects.
In conclusion, 3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide is a promising compound with potential applications in various scientific fields. Its selective agonist activity for the CB2 receptor makes it a valuable tool for investigating the role of immune cells in inflammation and disease. Further research is needed to fully understand its mechanisms of action and potential applications.
合成方法
3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide can be synthesized through a multi-step process involving the reaction of 3-naphtho[1,2-d][1,3]oxazole-2-amine with 3-bromo-4-methylbenzoyl chloride, followed by reduction with lithium aluminum hydride and subsequent reaction with 1-bromo-3-chloropropane. The final product is obtained through purification using column chromatography.
科学研究应用
3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and biochemistry. It has been shown to act as a selective agonist for the cannabinoid receptor type 2 (CB2), which is involved in the regulation of immune function and inflammation. 3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(3-benzo[e][1,3]benzoxazol-2-ylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-14(2)12-20(25)23-17-8-5-7-16(13-17)22-24-21-18-9-4-3-6-15(18)10-11-19(21)26-22/h3-11,13-14H,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATMQAPKCOYCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-fluorobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B5833882.png)
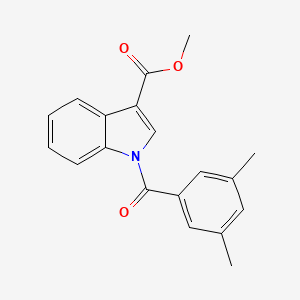
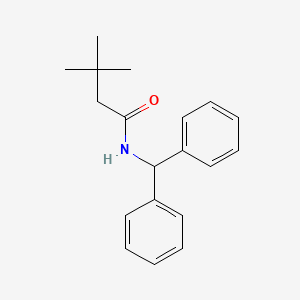
![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5833913.png)
![2,6-dimethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5833920.png)
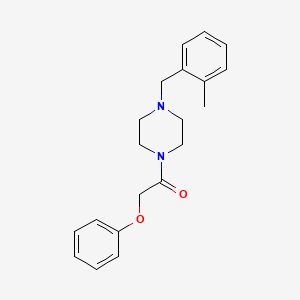
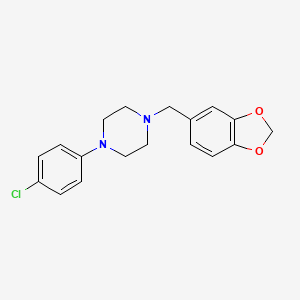
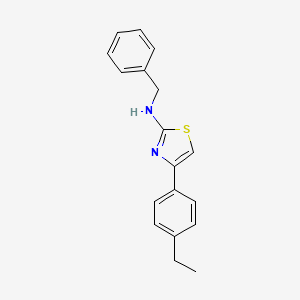
![1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5833955.png)
